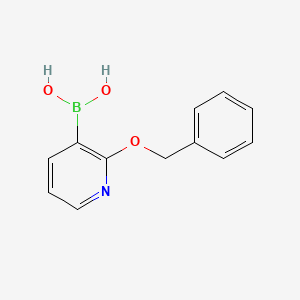

(2-(Benzyloxy)pyridin-3-yl)boronic acid

Overview

Description

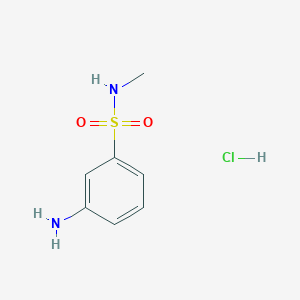

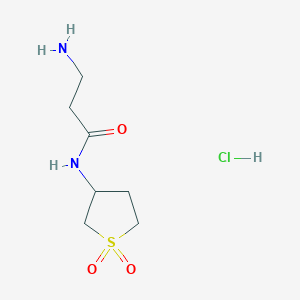

“(2-(Benzyloxy)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H12BNO3 . It is a solid substance and its IUPAC name is 2-(benzyloxy)-3-pyridinylboronic acid .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12BNO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction, which is used in the synthesis of “this compound”, involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications

Lanthanide-Based Coordination Polymers

Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including analogs related to (2-(Benzyloxy)pyridin-3-yl)boronic acid, have been synthesized for their interesting photophysical properties. These polymers exhibit significant luminescence efficiencies, with potential applications in materials science and photonic devices (Sivakumar et al., 2011).

Boron-Ligand Cooperation in Catalysis

Research into boron-ligand cooperation using derivatives of boronic acids has highlighted the potential for new catalytic processes. This includes the synthesis of boryl pincer complexes and their application in catalytic aryl-boron coupling reactions, demonstrating the versatility of boronic acid derivatives in organometallic chemistry and catalysis (Anaby et al., 2014).

Environmental Remediation

Studies on the degradation of pollutants using boronic acid derivatives have shown promising results. For example, boron-doped diamond anodes have been used for the efficient mineralization of organic contaminants in water treatment processes, illustrating the potential of boronic acid derivatives in environmental remediation applications (Brillas et al., 2007).

Development of Fluorescent Probes

Benzopyrromethene boron complexes synthesized from boronic acids display intense red/near-infrared fluorescence. These compounds have been developed as near-infrared excitable probes for biological imaging, specifically targeting mitochondria, which underscores their utility in bioimaging and diagnostic applications (Chen et al., 2017).

Heterocyclic Compound Synthesis

The versatility of boronic acid derivatives extends to the synthesis of heterocyclic compounds, as demonstrated by the preparation of various pyridylboronic acids and their application in Suzuki–Miyaura cross-coupling reactions. This has facilitated the synthesis of highly functionalized heteroarylpyridines, highlighting the importance of boronic acid derivatives in organic synthesis and drug discovery (Smith et al., 2008).

Safety and Hazards

Future Directions

The future directions of “(2-(Benzyloxy)pyridin-3-yl)boronic acid” and similar compounds could involve further exploration of their synthesis methods, particularly Suzuki–Miyaura coupling, and their applications in various chemical reactions .

Relevant Papers The relevant papers for “this compound” include studies on Suzuki–Miyaura coupling and the synthesis of pyridinylboronic acids and esters . These papers provide valuable insights into the properties and applications of “this compound” and similar compounds.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

(2-(Benzyloxy)pyridin-3-yl)boronic acid is a type of organoboron compound. These compounds are often used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming process . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex. This complex then undergoes reductive elimination to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals . The specific biochemical pathways affected by these compounds would depend on their structure and biological activity.

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

The molecular and cellular effects of this compound would depend on the specific biological targets it interacts with and the nature of these interactions. As a reagent in Suzuki-Miyaura cross-coupling reactions, it can contribute to the synthesis of a wide range of biologically active compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and reactivity of this compound. For instance, the reactivity of boronic acids in Suzuki-Miyaura reactions can be enhanced under basic conditions .

properties

IUPAC Name |

(2-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIGWZQYGHOXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660608 | |

| Record name | [2-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072952-41-0 | |

| Record name | B-[2-(Phenylmethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)

![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)

![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)

![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)